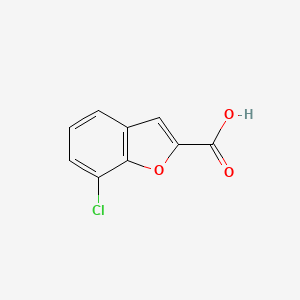

7-Chlorobenzofuran-2-carboxylic acid

Description

Contemporary Significance of Benzofuran (B130515) Architectures in Organic Synthesis

Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, represents a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.gov This designation is attributed to its recurrence in a multitude of biologically active natural products and synthetic compounds. scienceopen.com The rigid, planar structure of the benzofuran core provides a stable framework upon which various functional groups can be appended, allowing for the precise spatial orientation required to interact with biological targets like enzymes and receptors.

The significance of benzofuran derivatives is underscored by their wide spectrum of pharmacological activities, which include antimicrobial, antitumor, anti-inflammatory, and antidiabetic properties. nih.gov This versatility has made the benzofuran nucleus a key building block in drug discovery, with numerous synthetic methods developed to construct and functionalize this ring system. scienceopen.com The ability to create diverse libraries of benzofuran-based molecules is crucial for screening and identifying new therapeutic agents.

Contextualization of Halogenated Benzofuran Carboxylic Acids as Chemical Entities

Within the broader family of benzofurans, derivatives that are functionalized with both a halogen atom and a carboxylic acid group represent a particularly interesting subclass. The introduction of a halogen, such as chlorine, into an organic molecule is a common strategy in medicinal chemistry to modulate its physicochemical properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and electronic character, which in turn can enhance its binding affinity to biological targets and improve its pharmacokinetic profile. mdpi.com

The carboxylic acid group serves as a versatile chemical "handle." Its acidic nature can improve water solubility, and it provides a reactive site for forming a wide range of derivatives, such as esters and amides. core.ac.uk This functionality is crucial for creating prodrugs or for linking the benzofuran scaffold to other molecular fragments to build more complex and targeted therapeutic agents. nih.gov Therefore, halogenated benzofuran carboxylic acids are valuable intermediates in the synthesis of novel compounds with potential biological applications, combining the structural benefits of the benzofuran core with the strategic advantages conferred by the halogen and carboxylic acid functional groups. nih.govacs.org

Overview of Academic Research Trajectories for 7-Chlorobenzofuran-2-carboxylic Acid

While the broader class of halogenated benzofuran carboxylic acids is of significant interest, specific academic research focusing directly on this compound is limited in published literature. The compound is primarily recognized as a chemical building block available through commercial suppliers for use in synthetic chemistry. Its existence is further implied by the cataloging of its corresponding methyl ester, Methyl 7-chlorobenzofuran-2-carboxylate. chemsrc.com

The research trajectory for this compound can be inferred from its molecular structure and the extensive research conducted on its isomers and related compounds. Its primary role is that of a synthetic intermediate. The key structural features that define its utility are:

The Benzofuran Nucleus : Provides the core scaffold known for its broad biological relevance.

The Carboxylic Acid at position 2 : Offers a reactive point for derivatization into amides, esters, and other functional groups, enabling the construction of more complex molecules. nih.govmdpi.com

The Chlorine Atom at position 7 : Acts as a substituent to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity or providing a site for further chemical modification through cross-coupling reactions.

Researchers would likely utilize this compound as a starting material in multi-step syntheses aimed at creating novel drug candidates. By reacting the carboxylic acid group, chemists can link the 7-chloro-benzofuran moiety to other pharmacophores to explore new structure-activity relationships in the pursuit of new therapeutic agents.

Chemical Data Tables

While specific experimental data for this compound is not widely published, data for the parent compound and the methyl ester of the target compound are available.

Table 1: Properties of Benzofuran-2-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 496-41-3 |

| Molecular Formula | C₉H₆O₃ |

| Molecular Weight | 162.14 g/mol |

| Melting Point | 193-196 °C |

Table 2: Properties of Methyl 7-chlorobenzofuran-2-carboxylate

| Property | Value |

|---|---|

| CAS Number | 1702809-09-3 |

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.61 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLLNFLRPKWFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63558-84-9 | |

| Record name | 7-chloro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 7 Chlorobenzofuran 2 Carboxylic Acid

Direct Synthetic Strategies for 7-Chlorobenzofuran-2-carboxylic Acid

Direct synthesis aims to construct the this compound core in a limited number of steps, either by introducing the chloro substituent onto a pre-existing benzofuran-2-carboxylic acid framework or by building the bicyclic system from appropriately substituted acyclic precursors.

Halogenation Protocols for Benzofuran-2-carboxylic Acid Precursors

The direct chlorination of benzofuran-2-carboxylic acid presents a challenge in terms of regioselectivity. Electrophilic halogenation of the benzofuran (B130515) ring does not predictably favor substitution at the 7-position. Therefore, this is not a commonly employed strategy for the specific synthesis of the 7-chloro isomer.

De Novo Construction of the 7-Chlorobenzofuran (B1585391) Ring System

A more controlled and widely utilized approach involves the construction of the benzofuran ring from precursors that already contain the necessary chloro substituent. A common method begins with a substituted salicylaldehyde (B1680747), specifically 2-hydroxy-3-chlorobenzaldehyde.

The synthesis proceeds via two key steps:

O-Alkylation: The phenolic hydroxyl group of 2-hydroxy-3-chlorobenzaldehyde is alkylated using an α-haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate. This reaction forms the intermediate ethyl 2-((2-chloro-6-formylphenoxy)acetate).

Intramolecular Cyclization: The resulting ether undergoes an intramolecular condensation reaction, typically base-catalyzed, where the enolate generated from the acetate (B1210297) moiety attacks the aldehyde carbonyl group. This cyclization, followed by dehydration, yields the ethyl ester of this compound. Subsequent hydrolysis of the ester furnishes the target carboxylic acid.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2-Hydroxy-3-chlorobenzaldehyde | Ethyl bromoacetate, K₂CO₃ | Ethyl 2-((2-chloro-6-formylphenoxy)acetate) |

| 2 | Ethyl 2-((2-chloro-6-formylphenoxy)acetate) | Base (e.g., NaOEt) | Ethyl 7-chlorobenzofuran-2-carboxylate |

| 3 | Ethyl 7-chlorobenzofuran-2-carboxylate | NaOH or KOH, H₃O⁺ | This compound |

Indirect Synthesis via Precursor Transformation and Derivatization

Indirect methods focus on the synthesis of a derivative of this compound, which is then converted to the final product in a subsequent step. These multistep sequences allow for greater control over the substitution pattern.

Hydrolysis of Corresponding Esters to the Carboxylic Acid Moiety

A prevalent indirect route involves the synthesis of a stable ester of this compound, such as the methyl or ethyl ester, followed by hydrolysis. The existence of methyl 7-chlorobenzofuran-2-carboxylate is confirmed in chemical literature. The hydrolysis is typically achieved under basic conditions, for instance, by refluxing the ester with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide in an alcoholic co-solvent. Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the desired this compound.

This final step is a common concluding transformation in a longer synthetic sequence, such as the de novo construction described in section 2.1.2.

| Precursor | Reagents | Product |

| Methyl 7-chlorobenzofuran-2-carboxylate | 1. NaOH (aq) or KOH (aq), Alcohol | This compound |

| 2. HCl (aq) or H₂SO₄ (aq) | ||

| Ethyl 7-chlorobenzofuran-2-carboxylate | 1. NaOH (aq) or KOH (aq), Alcohol | This compound |

| 2. HCl (aq) or H₂SO₄ (aq) |

Ring Contraction Reactions from Halogenated Coumarin (B35378) Derivatives

The Perkin rearrangement offers a classic method for converting coumarins into benzofuran-2-carboxylic acids. nih.gov This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin. nih.gov To synthesize this compound via this route, one would theoretically start with an 8-chloro-3-halocoumarin.

The proposed mechanism involves the initial base-catalyzed cleavage of the coumarin's lactone ring to form a phenoxide and a vinyl halide. nih.gov Subsequent intramolecular nucleophilic attack by the phenoxide on the vinyl halide center leads to the formation of the furan (B31954) ring and, after workup, the benzofuran-2-carboxylic acid. nih.gov While this is a well-established reaction for other substituted benzofurans, specific examples detailing the synthesis of the 7-chloro isomer from the corresponding 8-chlorocoumarin are not extensively documented in readily available literature.

Targeted Functionalization of Benzofuran Scaffolds to Introduce the 7-Chloro and Carboxylic Acid Groups

This approach would involve starting with a benzofuran molecule that has either the 7-chloro or the 2-carboxy group and then introducing the other functionality.

Carboxylation of 7-Chlorobenzofuran: Introducing a carboxylic acid group at the 2-position of 7-chlorobenzofuran could potentially be achieved through lithiation at the 2-position followed by quenching with carbon dioxide. However, the regioselectivity of lithiation can be influenced by the existing chloro substituent, and this method's efficiency for this specific substrate is not widely reported.

Chlorination of Benzofuran-2-carboxylic Acid: As mentioned in section 2.1.1, the direct chlorination of benzofuran-2-carboxylic acid is complicated by a lack of predictable regioselectivity, making it a less reliable method for obtaining the pure 7-chloro isomer.

Catalytic and Advanced Synthetic Approaches

The synthesis of complex heterocyclic molecules such as this compound has evolved significantly with the advent of advanced catalytic systems and methodologies that prioritize efficiency, selectivity, and sustainability. These approaches move beyond classical synthetic routes, offering improved yields and milder reaction conditions.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of the benzofuran scaffold. researchgate.net Catalysts based on palladium, copper, and rhodium are particularly prominent, enabling a variety of bond-forming reactions crucial for ring formation. nih.govacs.orgnih.gov

Palladium-catalyzed reactions are widely employed for benzofuran synthesis. researchgate.net A common strategy involves the Sonogashira coupling of a terminal alkyne with an ortho-halo-phenol, followed by an intramolecular cyclization (hydroalkoxylation) to form the benzofuran ring. acs.orgnih.govacs.org This domino approach allows for the construction of two C-C bonds in a single pot, demonstrating good functional group tolerance. organic-chemistry.org For the synthesis of benzofuran-2-carboxylic acid derivatives, carbonylative cyclizations represent a powerful variant of this methodology. nih.gov Other palladium-catalyzed methods include the heteroannulation of phenols with alkynes and the cyclization of 1,6-enynes. researchgate.netrsc.org

Copper catalysis offers an alternative and often complementary approach. Copper-catalyzed methods can facilitate the intramolecular C-O coupling of precursors like 2-gem-dibromovinylphenols, which can then undergo further transformations, such as molybdenum-mediated carbonylation, to yield benzofuran-2-carboxylic acids. organic-chemistry.org One-pot syntheses involving o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst have also been developed, providing a green and efficient route to the benzofuran core. acs.orgnih.gov

Rhodium-catalyzed C-H bond activation has emerged as a step-economic strategy for constructing complex heterocycles. mdpi.com These methods can create benzofuran structures through redox-neutral annulations of precursors like N-phenoxyacetamides with alkynes or ynones, generating novel and complex benzofuran-containing molecules under mild conditions. nih.govacs.orgresearchgate.net

Table 1: Selected Transition Metal Catalyst Systems for Benzofuran Synthesis

| Catalyst System | Reaction Type | Precursors | Key Features |

| Pd(OAc)₂, Xantphos, K₃PO₄ | Sonogashira Coupling / Cycloisomerization | 2-(2-bromophenoxy)acetates and terminal acetylenes | One-pot synthesis of 2,3-disubstituted benzofurans. organic-chemistry.org |

| CuI, (PPh₃)PdCl₂ | Sonogashira Coupling / Intramolecular Cyclization | Iodophenols and terminal alkynes | Dual palladium and copper catalysis for efficient cyclization. acs.orgnih.gov |

| Cu-catalyst / Mo(CO)₆ | Intramolecular C-O Coupling / Carbonylation | 2-gem-dibromovinylphenols | Specific route for 2-carboxybenzofurans without palladium. organic-chemistry.org |

| [Cp*Rh(CH₃CN)₃][SbF₆]₂, AgOAc | Redox-Neutral C-H Activation / Annulation | N-phenoxyacetamides and 1-alkynylphosphine oxides | Step-economic synthesis with excellent regioselectivity. researchgate.net |

The synthesis of carboxylic acids is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. patsnap.com Key strategies include the use of renewable feedstocks, catalytic methods, and benign solvents like water. mdpi.comresearchgate.net

One significant advancement is the utilization of carbon dioxide (CO₂), an abundant and non-toxic C1 source, for the synthesis of carboxylic acids. rsc.org Catalytic systems, such as those based on iridium, can facilitate the hydrocarboxylation of alcohols with CO₂ and H₂ to produce carboxylic acids. rsc.org Another green approach involves the oxidation of aldehydes using environmentally friendly oxidants like hydrogen peroxide, often in the presence of a recyclable catalyst and in an aqueous medium. mdpi.comresearchgate.net These methods avoid the use of stoichiometric amounts of toxic and heavy-metal-based oxidizing agents common in traditional synthesis. researchgate.net The development of catalytic systems that can be recycled and reused for multiple cycles further enhances the sustainability of these processes. mdpi.com

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions, representing a key pillar of green chemistry. patsnap.com For carboxylic acid synthesis, particularly from phenolic precursors, enzymatic carboxylation offers a sustainable alternative to harsh chemical methods like the Kolbe-Schmitt reaction. rsc.orgacs.org

Enzymes such as benzoic acid decarboxylases and phenol (B47542) carboxylases can catalyze the regioselective ortho-carboxylation of electron-rich phenols using bicarbonate as the CO₂ source. rsc.orgacs.org This enzymatic equivalent to the Kolbe-Schmitt reaction proceeds at or near ambient temperature and pressure, avoiding the high temperatures and pressures required for the traditional chemical process. rsc.orgnih.gov Research has focused on overcoming the thermodynamic limitations of these reversible reactions, with strategies including the use of amine-mediated systems to convert CO₂ into the active bicarbonate substrate in situ, thereby increasing reaction rates and equilibrium conversions. nih.gov Another innovative method involves adding quaternary ammonium (B1175870) salts to precipitate the carboxylic acid product, effectively driving the reaction equilibrium toward carboxylation and achieving yields of up to 97%. acs.org

Carboxylic acid reductases (CARs) are another class of versatile enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to aldehydes. researchgate.net While their primary function is reductive, the reversibility of the reaction presents potential for synthetic applications in the carboxylation direction under specific conditions. These enzymes exhibit a broad substrate scope, including various aromatic and heteroaromatic carboxylic acids, indicating their potential utility in complex molecule synthesis. researchgate.netrsc.org

Table 2: Examples of Biocatalytic Systems for Carboxylic Acid Synthesis

| Enzyme/System | Reaction Type | Substrate Type | Key Advantages |

| Benzoic Acid Decarboxylases | Regioselective ortho-carboxylation | Electron-rich phenols | High regioselectivity; mild conditions (ambient temp/pressure). rsc.org |

| Phenol Carboxylase | p-Carboxylation | Phenylphosphate | Biological equivalent to Kolbe-Schmitt reaction. acs.orgnih.gov |

| 2,3-dihydroxybenzoic acid (de)carboxylase with amine mediator | ortho-Carboxylation | Phenolic molecules | Increased conversion and reaction rates by in situ bicarbonate formation from CO₂. nih.gov |

| Carboxylic Acid Reductases (CARs) | Reversible Reduction/Carboxylation | Aromatic and aliphatic carboxylic acids | Broad substrate scope; operates under mild, aqueous conditions. researchgate.netrsc.org |

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to promote and accelerate chemical reactions. numberanalytics.comnumberanalytics.com This technique aligns with green chemistry principles by often reducing reaction times, improving yields, and enabling reactions to proceed under milder conditions, thus lowering energy consumption. bohrium.comijsssr.com

The primary mechanism behind sonochemistry is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the reaction liquid. numberanalytics.comorganic-chemistry.org The implosion of these bubbles generates transient, localized "hotspots" with extremely high temperatures (over 5000 K) and pressures (over 1000 atm). numberanalytics.com These extreme local conditions enhance mass transfer and create highly reactive radical species, which can dramatically accelerate reaction rates. numberanalytics.comorganic-chemistry.org

In the context of synthesizing heterocyclic compounds like this compound, ultrasound can be applied to various synthetic steps. It has been shown to enhance transition metal-catalyzed reactions, including key benzofuran-forming reactions like the Sonogashira coupling. numberanalytics.comorganic-chemistry.org The physical effects of sonication, such as microjet formation near solid surfaces, can improve reactions involving heterogeneous catalysts or insoluble reagents by cleaning and eroding surfaces, thereby improving mass transport. organic-chemistry.org The application of ultrasound can lead to higher product purity and simpler workups compared to conventional heating methods. nih.gov

Table 3: Advantages of Ultrasound-Assisted Synthesis in Chemical Transformations

| Advantage | Mechanism / Effect | Relevance to Synthesis |

| Increased Reaction Rates | Acoustic cavitation creates localized hotspots, enhancing kinetic energy and mass transfer. numberanalytics.comnumberanalytics.com | Reduces reaction times from hours to minutes for many heterocyclic syntheses. nih.gov |

| Higher Yields | Intense mixing and enhanced reactivity drive reactions to completion more efficiently. numberanalytics.com | Improves the overall efficiency of multi-step synthetic sequences. bohrium.com |

| Milder Conditions | Reactions can often be conducted at lower bulk temperatures. numberanalytics.com | Reduces energy consumption and minimizes the formation of thermal byproducts. |

| Enhanced Mass Transport | Microjets and acoustic streaming improve mixing in heterogeneous and multiphasic systems. organic-chemistry.org | Beneficial for reactions involving solid-supported catalysts or poorly soluble reagents. |

| Green & Sustainable | Reduced energy usage, shorter reaction times, and often improved selectivity align with green chemistry goals. bohrium.comijsssr.com | Provides an environmentally benign alternative to conventional thermal methods. |

Chemical Derivatization and Functional Group Interconversions of 7 Chlorobenzofuran 2 Carboxylic Acid

Esterification Reactions and Ester Derivative Synthesis

The conversion of 7-chlorobenzofuran-2-carboxylic acid into its corresponding esters is a fundamental transformation that facilitates further functionalization and can modulate the compound's biological properties. Esterification can be achieved through several standard synthetic methodologies.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol under acidic catalysis. rsc.orgnih.gov This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) is employed. rsc.org The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. rsc.org

Alternatively, esters can be synthesized from the corresponding benzofuran-2-carboxylic acid by reaction with an alkyl halide in the presence of a base. For instance, ethyl benzofuran-2-carboxylates can be prepared by reacting the parent salicylaldehyde (B1680747) with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetonitrile (B52724), followed by cyclization. niscair.res.in

For more sensitive substrates or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used to facilitate ester formation. chemrxiv.org

Table 1: Representative Esterification Methods for Benzofuran-2-Carboxylic Acid Analogues

| Starting Material | Reagents | Product | Notes | Reference(s) |

| Benzofuran-2-carboxylic acid | SOCl₂, Propargyl alcohol, Et₃N, CH₂Cl₂ | Prop-2-yn-1-yl benzofuran-2-carboxylate | Two-step, one-pot reaction via acyl chloride intermediate. | niscair.res.in |

| Salicylaldehyde derivatives | Ethyl bromoacetate, K₂CO₃, Acetonitrile | Ethyl benzofuran-2-carboxylate derivatives | Synthesis of the benzofuran (B130515) ring and ester in one sequence. | niscair.res.in |

| General Carboxylic Acid | Alcohol, H₂SO₄ (catalyst) | Corresponding Ester | Classic Fischer-Speier esterification method. | rsc.orgnih.gov |

Amidation Reactions and Amide Derivative Synthesis

The synthesis of amides from this compound is a crucial transformation for creating compounds with significant biological and pharmacological potential. youtube.com Amide synthesis generally proceeds through two main strategies: direct coupling of the carboxylic acid with an amine using a coupling agent, or a two-step process involving activation of the carboxylic acid.

Direct Amide Coupling Methodologies

Direct amidation involves the one-pot reaction of the carboxylic acid and an amine in the presence of a reagent that facilitates the formation of the amide bond by activating the carboxyl group in situ. A vast array of modern coupling reagents has been developed to achieve this transformation under mild conditions with high efficiency. researchgate.net

Commonly used coupling reagents fall into several classes, including carbodiimides (e.g., DCC, EDC), aminium/uronium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts. researchgate.netnih.gov For example, the synthesis of benzofuran-2-carboxamide (B1298429) derivatives can be effectively carried out using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). chemrxiv.orgnih.govnih.gov The reaction proceeds by forming a highly reactive OAt-active ester intermediate, which is then readily attacked by the amine to furnish the desired amide. researchgate.net

Activation Strategies for Carboxylic Acid Amidation

A traditional and highly effective strategy for amide synthesis involves the prior activation of the carboxylic acid. This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. researchgate.netprepchem.com This two-step approach is robust and often used for less reactive amines or for large-scale synthesis.

The activation step usually involves treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov This reaction converts the carboxylic acid into the highly electrophilic 7-chlorobenzofuran-2-carbonyl chloride. This intermediate is typically not isolated but is reacted directly in situ with the desired primary or secondary amine. nih.gov The addition of a base, such as triethylamine (B128534) or pyridine, is often necessary to neutralize the HCl generated during the reaction. nih.gov This method is broadly applicable and allows for the synthesis of a wide range of amide derivatives. researchgate.net

Table 2: Common Amidation Strategies for Benzofuran-2-Carboxylic Acids

| Strategy | Activating/Coupling Agent | Amine | General Conditions | Notes | Reference(s) |

| Direct Coupling | HATU / DIPEA | Primary or Secondary Amine | CH₂Cl₂ or DMF, room temp. | Forms a highly reactive OAt-active ester intermediate. | nih.govnih.gov |

| Activation | Thionyl Chloride (SOCl₂) | Primary or Secondary Amine | Toluene or CH₂Cl₂, often with heating, followed by amine addition. | One-pot procedure via an acyl chloride intermediate. | researchgate.net |

| Activation | Oxalyl Chloride | Primary or Secondary Amine | Anhydrous DCM, followed by amine and a base (e.g., Et₃N). | Forms the acyl chloride, which then reacts with the amine. | nih.gov |

Modifications of the Carboxyl Group Beyond Ester and Amide Formation

Beyond the formation of esters and amides, the carboxylic acid functional group of this compound can undergo other significant transformations, such as reduction to a primary alcohol.

The reduction of carboxylic acids requires potent reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids directly to their corresponding primary alcohols. chemistrysteps.comlibretexts.org The reaction proceeds via an initial deprotonation of the carboxylic acid, followed by nucleophilic attack of hydride ions. chemistrysteps.com An aldehyde is formed as an intermediate, but it is immediately reduced further to the alcohol under these reaction conditions. chemistrysteps.comlibretexts.org The application of this method would convert this compound into (7-chlorobenzofuran-2-yl)methanol. Another effective reagent for this transformation is diborane (B8814927) (B₂H₆), which also reduces carboxylic acids to primary alcohols. idc-online.com

Decarboxylation, the removal of the carboxyl group, is another potential modification. While this reaction can sometimes be achieved by heating, it often requires specific structural features or catalysts to proceed under viable conditions. nih.gov

Reactions Involving the Halogen Substituent (e.g., Cross-Coupling Reactions)

The chlorine atom at the C-7 position of the benzofuran ring serves as a handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst and ligand design have made their use increasingly common. researchgate.netwikipedia.orgnih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction pairs an aryl halide with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. chemrxiv.orgnih.govlibretexts.org For an aryl chloride like this compound (or its ester/amide derivative), this reaction would require a palladium(0) catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. rsc.orgnih.gov This would allow for the introduction of various aryl or vinyl groups at the C-7 position.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. nih.govwikipedia.orgacsgcipr.orglibretexts.org The reaction is catalyzed by a palladium complex, typically with specialized phosphine (B1218219) ligands, in the presence of a strong base. researchgate.netwikipedia.org This transformation could be used to synthesize 7-amino-substituted benzofuran derivatives from the 7-chloro precursor.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new C-C bond, resulting in a substituted alkene. nih.govresearchgate.netchemrxiv.org This palladium-catalyzed process could be employed to introduce alkenyl substituents at the C-7 position of the benzofuran scaffold.

Table 3: Potential Cross-Coupling Reactions at the C-7 Chlorine Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst + Phosphine Ligand + Base | 7-Aryl/Vinyl-benzofuran |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) or Pd(II) catalyst + Ligand + Strong Base | 7-Amino-benzofuran |

| Heck Reaction | Alkene | Pd(0) catalyst + Base | 7-Alkenyl-benzofuran |

Electrophilic and Nucleophilic Substitutions on the Benzofuran Core

The aromatic benzofuran ring system can undergo substitution reactions, although the regioselectivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The benzofuran ring is considered an electron-rich heteroaromatic system and is generally reactive towards electrophiles. nih.gov However, the reactivity and orientation of incoming electrophiles are directed by a combination of factors:

The furan (B31954) ring's oxygen atom strongly activates the ring, particularly at the C-2 and C-3 positions.

The carboxylic acid group at C-2 is a deactivating group, which withdraws electron density and would direct incoming electrophiles to the meta-positions on the benzene (B151609) ring (C-4 and C-6).

The chlorine atom at C-7 is a deactivating but ortho-, para-directing group, which would direct electrophiles to the C-4 and C-6 positions.

The interplay of these effects makes predicting the outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation complex. researchgate.netnih.govresearchgate.net For instance, the nitration of the related 7-hydroxy-4-methyl coumarin (B35378) yields a mixture of 6-nitro and 8-nitro isomers, demonstrating the directing influence of substituents on the benzene portion of the heterocyclic system. scispace.com

Nucleophilic Aromatic Substitution: Nucleophilic substitution directly on the carbon atoms of the benzofuran core is generally difficult. However, nucleophilic aromatic substitution (SNAr) to replace the C-7 chlorine atom is theoretically possible but requires harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the chlorine. wikipedia.org In the absence of such activating groups on the this compound molecule, this reaction is generally not favored.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 7-Chlorobenzofuran-2-carboxylic acid. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm region. libretexts.org The protons on the aromatic and furan (B31954) rings resonate at specific chemical shifts, influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. The proton on the furan ring (H3) is expected to appear as a singlet, while the three protons on the benzene (B151609) ring (H4, H5, and H6) will show characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~11.0 - 12.0 | Broad Singlet | - |

| H3 | ~7.4 - 7.6 | Singlet | - |

| H4 | ~7.7 - 7.9 | Doublet | ~7.5 - 8.5 |

| H5 | ~7.2 - 7.4 | Triplet | ~7.5 - 8.5 |

| H6 | ~7.3 - 7.5 | Doublet | ~7.5 - 8.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum provides information on all nine unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded, typically appearing between 160-180 ppm. libretexts.org The other eight carbons of the benzofuran (B130515) ring system will have distinct chemical shifts, which are essential for confirming the substitution pattern. The carbon atom directly bonded to the chlorine (C7) will show a characteristic chemical shift due to the halogen's influence.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~162 - 168 |

| C2 | ~145 - 150 |

| C3 | ~112 - 118 |

| C3a | ~128 - 132 |

| C4 | ~125 - 129 |

| C5 | ~123 - 127 |

| C6 | ~120 - 124 |

| C7 | ~115 - 120 |

| C7a | ~152 - 156 |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which would confirm the connectivity of the adjacent aromatic protons (H4, H5, and H6).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon (C3, C4, C5, and C6).

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. rsc.org

For this compound, the IR spectrum is dominated by features of the carboxylic acid group. echemi.com A very broad and strong absorption band is observed for the O-H stretch, typically in the range of 2500–3300 cm⁻¹. libretexts.org This broadening is a result of strong intermolecular hydrogen bonding between carboxylic acid dimers. libretexts.orguobabylon.edu.iq The carbonyl (C=O) stretching vibration appears as a very strong and sharp peak around 1700–1725 cm⁻¹. echemi.com Additionally, a strong C-O stretching band is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com Other characteristic peaks include aromatic C=C stretching in the 1450-1600 cm⁻¹ region and the C-Cl stretching vibration, which is typically found in the 600-800 cm⁻¹ range.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. For this compound (C₉H₅ClO₃), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. A key feature is the isotopic pattern of chlorine: there will be two peaks, one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2).

Electron ionization mass spectrometry (EI-MS) also provides structural information through analysis of fragmentation patterns. Common fragmentation pathways for aromatic carboxylic acids involve the initial loss of small, stable groups. youtube.com

Loss of a hydroxyl radical (-OH): This results in a prominent peak at [M-17].

Loss of the entire carboxyl group (-COOH): This leads to a significant fragment at [M-45]. libretexts.org

Decarboxylation followed by loss of chlorine: Subsequent fragmentation can occur, providing further structural evidence.

Table 4: Expected Mass Spectrometry Fragments for this compound

| Fragment | Mass-to-Charge Ratio (m/z) for ³⁵Cl | Description |

| [C₉H₅ClO₃]⁺ | 196 | Molecular Ion (M⁺) |

| [C₉H₄ClO₂]⁺ | 179 | Loss of OH |

| [C₈H₅ClO]⁺ | 152 | Loss of COOH |

| [C₈H₄O]⁺ | 116 | Loss of CO and HCl |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for separating it from any starting materials, byproducts, or degradation products. nih.gov

A common method involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid remains protonated and elutes as a sharp peak. Detection is usually performed using a UV-Vis detector, as the benzofuran ring system is a strong chromophore. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. Given the compound's aromatic structure and carboxylic acid functional group, reversed-phase HPLC is the most common approach.

In a typical HPLC analysis, a C18 (ODS - octadecylsilane) column is used as the stationary phase due to its hydrophobic nature, which effectively retains the nonpolar benzofuran ring system. The mobile phase generally consists of a mixture of an aqueous component, often with a pH modifier like trifluoroacetic acid or formic acid to ensure the carboxylic acid is in its protonated form, and an organic solvent such as acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the efficient separation of the target compound from any impurities or starting materials.

Detection is most commonly achieved using a UV-Vis detector. The benzofuran ring system contains a chromophore that absorbs UV light, typically in the range of 254-320 nm. The retention time and the peak purity can be compared against a reference standard to confirm the identity and assess the purity of the sample. For more sensitive analyses, derivatization of the carboxylic acid group can be performed to attach a fluorescent tag, allowing for fluorescence detection which offers higher sensitivity. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table represents typical starting conditions; method optimization is required for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation, identification, and quantification of volatile and thermally stable compounds. However, direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet. researchgate.net

To overcome these limitations, a derivatization step is typically required prior to GC-MS analysis. nih.gov The most common method is esterification, which converts the polar carboxylic acid group into a less polar and more volatile ester. Reagents such as diazomethane, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to create the corresponding methyl or trimethylsilyl (B98337) ester.

Once derivatized, the sample can be injected into the GC-MS. The GC separates the derivatized compound from other components in the mixture based on their boiling points and interactions with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible pattern. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries or by analyzing the fragmentation pattern.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. For this compound, a silica (B1680970) gel plate is typically used as the stationary phase.

A common issue when running carboxylic acids on silica TLC plates is "tailing," where the spot elongates rather than remaining compact. researchgate.net This occurs due to the strong interaction between the acidic carboxylic group and the slightly acidic silica gel. researchgate.net To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), is often added to the mobile phase. researchgate.net This addition suppresses the ionization of the analyte's carboxyl group, leading to sharper, more defined spots.

The mobile phase, or eluent, is typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. The polarity of the solvent system is optimized to achieve a good separation, ideally with the target compound having a retention factor (Rf) value between 0.3 and 0.5. Visualization of the spots on the TLC plate is achieved under UV light (254 nm), where the aromatic benzofuran ring will appear as a dark spot on a fluorescent background.

Table 2: Example TLC Systems for Aromatic Carboxylic Acids

| Stationary Phase | Mobile Phase (Eluent) System | Visualization |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate:Acetic Acid (70:30:1) | UV Light (254 nm) |

| Silica Gel 60 F254 | Dichloromethane:Methanol:Acetic Acid (95:5:0.5) | UV Light (254 nm) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine, etc.) present in a compound. This method is crucial for verifying the empirical formula of a newly synthesized batch of this compound and confirming its elemental composition and purity.

The molecular formula for this compound is C₉H₅ClO₃. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The experimentally determined values from the elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the identity and purity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₉H₅ClO₃)

| Element | Symbol | Atomic Mass (u) | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 196.59 | 54.99% |

| Hydrogen | H | 1.008 | 196.59 | 2.56% |

| Chlorine | Cl | 35.453 | 196.59 | 18.03% |

| Oxygen | O | 15.999 | 196.59 | 24.41% |

Despite a comprehensive search for scholarly articles and computational chemistry studies, specific theoretical and computational data for the compound This compound is not available in the public domain. Research detailing its Density Functional Theory (DFT) based molecular geometry, electronic structure, reactivity descriptors, vibrational frequencies, and predicted spectroscopic parameters could not be located.

While extensive computational studies have been conducted on analogous compounds, such as 1-benzofuran-2-carboxylic acid, 7-methoxy-benzofuran-2-carboxylic acid, and other substituted benzofurans, these findings are not directly transferable. The specific placement of the chloro group at the 7-position of the benzofuran ring system will uniquely influence its geometric and electronic properties. Extrapolating data from different isomers or analogues would not provide a scientifically accurate account for this compound.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested outline without the foundational research data for the specified compound.

Theoretical and Computational Chemistry Investigations of 7 Chlorobenzofuran 2 Carboxylic Acid

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Following a comprehensive review of scientific literature, no specific theoretical studies detailing the non-linear optical (NLO) properties of 7-Chlorobenzofuran-2-carboxylic acid were identified. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict NLO properties of organic molecules, including other benzofuran (B130515) derivatives, specific calculations for this compound, such as its polarizability, and first and second hyperpolarizabilities, are not available in the reviewed literature. Theoretical investigations into the NLO properties of related benzofuran structures have been conducted, but per the specific scope of this article, those findings cannot be extrapolated to this compound.

Mechanistic Insights from Computational Reaction Dynamics

A thorough search of computational chemistry research reveals a lack of studies focused on the mechanistic insights from computational reaction dynamics specifically for this compound. Computational reaction dynamics simulations, which are instrumental in understanding the detailed mechanisms, transition states, and energy profiles of chemical reactions at a molecular level, have not been reported for this particular compound. Therefore, there is no available data or research findings to include in this section.

Reactivity Profiles and Mechanistic Studies of 7 Chlorobenzofuran 2 Carboxylic Acid

Acidity and Proton Transfer Equilibria of the Carboxylic Acid Group

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. libretexts.org In aqueous solution, 7-Chlorobenzofuran-2-carboxylic acid, like other carboxylic acids, exists in equilibrium with its carboxylate anion and a proton. hcpgcollege.edu.in The position of this equilibrium is defined by the acid dissociation constant (Ka), or more commonly, its negative logarithm (pKa). A lower pKa value indicates a stronger acid. hcpgcollege.edu.in

The acidity of this compound is influenced by several structural factors: the inherent acidity of the carboxylic acid group, the electronic properties of the benzofuran (B130515) ring system, and the effect of the chlorine substituent. The carboxylate anion is stabilized by resonance, which delocalizes the negative charge over both oxygen atoms, making carboxylic acids significantly more acidic than alcohols. libretexts.org

The chlorine atom at the 7-position exerts two opposing electronic effects:

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring through the sigma bonds. This effect helps to stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the parent molecule (lowering its pKa). libretexts.org

Resonance Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system. This effect increases electron density in the ring, which would destabilize the carboxylate anion and decrease acidity.

| Compound | pKa Value | Reason for Acidity Change |

|---|---|---|

| Formic Acid | 3.77 | Baseline reference. hcpgcollege.edu.in |

| Benzoic Acid | 4.20 | Phenyl group is weakly electron-withdrawing compared to H. hcpgcollege.edu.in |

| Acetic Acid | 4.74 | Electron-donating methyl group destabilizes the anion, decreasing acidity. hcpgcollege.edu.in |

| Chloroacetic Acid | 2.86 | Strong -I effect of chlorine significantly stabilizes the anion, increasing acidity. hcpgcollege.edu.in |

| Benzofuran-2-carboxylic acid | ~3.5-4.0 (Est.) | The fused furan (B31954) ring influences the electronic properties of the benzene (B151609) ring. |

| This compound | < pKa of parent (Est.) | The net electron-withdrawing effect of the chlorine at C7 is expected to stabilize the carboxylate anion, increasing acidity. |

The proton transfer equilibrium is dictated by these factors. The electron-withdrawing nature of the chlorine atom, even at the relatively distant 7-position, facilitates the deprotonation of the carboxylic acid group by stabilizing the resulting anion.

Influence of the Chlorine Substituent on Benzofuran Core Reactivity

The reactivity of the benzofuran core, particularly towards electrophilic substitution, is governed by the electron-donating nature of the heterocyclic oxygen atom, which makes the ring system electron-rich. This activating effect is strongest at the C3 position, which is more nucleophilic than the C2 position. hw.ac.uk The introduction of a chlorine atom at the 7-position modulates this inherent reactivity.

However, the chlorine atom also acts as an ortho-, para- director through its resonance (+M) effect, where its lone pairs can donate electron density to the ring. In the context of the benzofuran ring, the directing effects of both the furan oxygen (to C3 and C7) and the C7-chlorine must be considered. The primary site for electrophilic attack on benzofurans is typically the C3 position. The deactivating nature of the chlorine at C7 would further disfavor substitution on the benzene portion of the molecule, reinforcing the preference for reactions at the C3 position.

In the case of nucleophilic aromatic substitution (SNAr), the presence of a halogen on the aromatic ring is a prerequisite. However, SNAr reactions typically require strong electron-withdrawing groups (like a nitro group) to sufficiently activate the ring for nucleophilic attack. mdpi.comresearchgate.net The benzofuran ring itself is electron-rich, and the single chlorine atom in this compound is generally not sufficient to promote SNAr reactions under standard conditions. The fused furoxan ring, for instance, can alter the aromaticity and make the carbocyclic ring more susceptible to nucleophilic attack. mdpi.com

Elucidation of Reaction Mechanisms for Key Chemical Transformations

The this compound molecule possesses two main reactive sites: the carboxylic acid group and the benzofuran ring.

Reactions of the Carboxylic Acid Group:

Fischer Esterification: Carboxylic acids react with alcohols under acidic conditions to form esters. libretexts.org This is a reversible nucleophilic acyl substitution reaction. masterorganicchemistry.com

Mechanism:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Amide Formation: Direct reaction of a carboxylic acid with an amine is difficult and often requires heat. khanacademy.org A more common approach is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride or use a coupling agent. nih.govyoutube.com

Mechanism (via Acid Chloride):

Activation: The carboxylic acid is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form 7-chlorobenzofuran-2-carbonyl chloride. This replaces the -OH group with a much better leaving group (-Cl). libretexts.org

Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of the acid chloride.

Elimination: The tetrahedral intermediate collapses, expelling the chloride ion to form the amide. A base is often added to neutralize the HCl byproduct. khanacademy.org

Mechanism (with Directing Group): In a specific application, benzofuran-2-carboxylic acid can be coupled with 8-aminoquinoline (B160924) using a peptide coupling agent like HATU. This forms an amide that can act as a directing group for subsequent C-H activation reactions. nih.gov

Palladium-Catalyzed C-H Arylation: While the carboxylic acid itself is not directly involved, its derivative (an N-(quinolin-8-yl)benzofuran-2-carboxamide) can undergo regioselective C-H functionalization at the C3 position. nih.gov

Mechanism: The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂). The 8-aminoquinoline (AQ) group acts as a directing group, coordinating to the palladium center and positioning it to selectively break the C-H bond at the adjacent C3 position. This forms a palladacycle intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C3-arylated product and regenerate the active palladium catalyst. nih.gov

Intramolecular Rearrangements and Cyclization Pathways

While many cyclization reactions lead to the formation of the benzofuran core, there are also key rearrangements that involve this structure. nih.govnih.govrsc.org

Perkin Rearrangement (Coumarin-Benzofuran Ring Contraction):

This rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins, demonstrating a direct structural relationship between the two heterocyclic systems. nih.gov Although it is a synthesis of the target structure rather than a reaction from it, understanding this pathway is crucial to its chemistry.

Mechanism: The proposed mechanism involves an initial base-catalyzed ring fission of the 3-halocoumarin. nih.gov

Ring Opening: A hydroxide (B78521) ion attacks the carbonyl carbon of the coumarin (B35378) lactone, opening the ring to form the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.

Intramolecular Nucleophilic Attack: The resulting phenoxide anion then acts as an intramolecular nucleophile, attacking the vinyl halide at the adjacent carbon. nih.gov

Cyclization and Aromatization: This attack displaces the halide ion and forms the five-membered furan ring, yielding the benzofuran-2-carboxylate salt. Subsequent acidification produces the final benzofuran-2-carboxylic acid. nih.gov

Microwave-assisted versions of this reaction have been shown to significantly reduce reaction times from hours to minutes while providing high yields. nih.gov

Applications in Advanced Chemical Synthesis and Functional Materials Development

Utilization as a Synthetic Synthon for Diverse Organic Scaffolds

7-Chlorobenzofuran-2-carboxylic acid is a valuable synthetic synthon, or building block, for the construction of a wide array of more complex organic structures. The carboxylic acid group at the C2 position is a key functional handle that allows for a variety of chemical transformations, most notably the formation of amide and ester bonds.

Research has demonstrated that benzofuran-2-carboxylic acid can be readily converted into benzofuran-2-carboxamides. nih.gov A common synthetic strategy involves coupling the carboxylic acid with an amine, often facilitated by standard coupling reagents. One sophisticated approach employs an 8-aminoquinoline (B160924) (8-AQ) auxiliary, which is first installed onto the benzofuran-2-carboxylic acid backbone. chemrxiv.org This auxiliary group then directs a palladium-catalyzed C–H functionalization to install various aryl or heteroaryl substituents at the adjacent C3 position, dramatically increasing molecular complexity. nih.govchemrxiv.org Subsequent removal and replacement of the 8-AQ group via a transamidation procedure yields a diverse library of C3-substituted benzofuran-2-carboxamides. chemrxiv.org The presence of the chloro group at the C7 position in the starting material can influence the electronic properties and biological activity of the final products.

The versatility of this scaffold as a synthon is summarized in the table below, highlighting the key transformations and the resulting molecular frameworks.

| Starting Material | Key Transformation | Resulting Scaffold | Reagents/Conditions |

| This compound | Amidation | 7-Chlorobenzofuran-2-carboxamides | Amines, Coupling Agents (e.g., HATU, EDC) chemrxiv.org |

| This compound | Esterification | 7-Chlorobenzofuran-2-carboxylates | Alcohols, Acid/Base Catalysis |

| 8-AQ-Amide of Benzofuran-2-carboxylic acid | C-H Arylation | C3-Aryl-benzofuran-2-carboxamide derivatives | Aryl halides, Pd-catalyst nih.govchemrxiv.org |

Contribution to the Synthesis of Novel Heterocyclic Systems

Beyond simple derivatization, this compound is instrumental in synthesizing entirely new and complex heterocyclic systems. The benzofuran (B130515) core acts as a scaffold upon which new rings can be constructed, leading to molecules with unique three-dimensional structures and properties.

A notable example is the synthesis of quinoline (B57606) derivatives. Researchers have developed procedures to construct 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction involving substituted salicylaldehydes. nih.gov This method builds the quinoline system directly onto the benzofuran core.

Furthermore, the carboxylic acid function can be transformed into other reactive groups to facilitate different types of cyclization reactions. For instance, conversion to an ester, such as a propargyl ester, provides a terminal alkyne. This alkyne can then undergo a "click reaction," a type of copper-catalyzed azide-alkyne cycloaddition, with various azides. This process efficiently links the benzofuran scaffold to a 1,2,3-triazole ring, another important heterocyclic system. The presence of an electron-withdrawing chloro substituent on the benzofuran ring has been noted to contribute positively to the bioactivity of the resulting triazole compounds.

| Precursor derived from Benzofuran-2-carboxylic acid | Reaction Type | Resulting Heterocyclic System |

| Ethyl 2-chloromethyl-quinoline derivative + Salicylaldehydes | Williamson Ether Formation & Intramolecular Cyclization | 2-(Benzofuran-2-yl)-quinoline nih.gov |

| Prop-2-yn-1-yl benzofuran-2-carboxylate | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction) | Benzofuran-2-carboxylate 1,2,3-triazoles |

Role in the Development of Catalytic Systems or Reagents

While the primary application of this compound is as a structural component, its functional groups offer potential for its use in the development of catalytic systems. Carboxylic acids are known to act as ligands that can coordinate with metal centers, forming metal complexes with catalytic activity. princeton.edu

For example, research on the structurally related compound 3-chlorothiophene-2-carboxylic acid has shown it can serve as a primary ligand to synthesize novel transition metal complexes with copper, cobalt, and nickel. mdpi.com These complexes exhibit distinct coordination geometries and have been investigated for their biological activity. mdpi.com By analogy, this compound could potentially be used as a ligand to create new metal catalysts. The benzofuran ring system and the chlorine substituent would modulate the electronic properties of the metal center, potentially influencing the catalyst's reactivity and selectivity.

Additionally, carboxylate groups are recognized for their utility in metallaphotoredox catalysis, where they can facilitate challenging cross-coupling reactions. princeton.edu Although direct catalytic applications of this compound are not extensively documented, its structure is consistent with molecules used in modern catalytic system design.

Potential in Electronic and Photonic Materials (e.g., OLEDs, Field-Effect Transistors)

The conjugated π-system of the benzofuran core makes it an attractive scaffold for the development of organic electronic and photonic materials. rsc.org Derivatives of benzofuran are being explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. acs.orgnih.gov

Specifically, benzofuran derivatives containing thiophene (B33073) rings have been identified as crucial components for creating highly efficient organic photovoltaics and field-effect transistors. acs.orgnih.gov In the realm of OLEDs, significant research has focused on materials for thermally activated delayed fluorescence (TADF). Novel hybrid donor molecules have been synthesized by fusing benzofuran with acridine, and these materials have been incorporated as dopants in TADF-OLEDs, leading to devices with high external quantum efficiencies. rsc.org

The benzofuran scaffold has also been investigated in the context of singlet fission, a process that could enhance the efficiency of solar cells. rsc.org While research has not yet specifically focused on this compound for these applications, its structure provides a platform for further functionalization. The carboxylic acid group can be used to attach the molecule to other components or surfaces, while the chlorine atom can fine-tune the material's electronic energy levels (e.g., HOMO/LUMO levels), which is a critical parameter for performance in electronic devices.

| Material Class | Application | Role of Benzofuran Scaffold |

| Thiophene-Substituted Benzofurans | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics | Core π-conjugated system for charge transport acs.orgnih.gov |

| Acridine-Benzofuran Hybrids | Thermally Activated Delayed Fluorescence (TADF) OLEDs | Forms a hybrid donor molecule to achieve high efficiency rsc.org |

| General Benzofurans | Singlet Fission Materials | Serves as a potential chromophore for advanced solar cell concepts rsc.org |

Future Research Directions and Emerging Opportunities

Development of Novel and Atom-Economical Synthetic Pathways

The pursuit of sustainable and efficient chemical manufacturing necessitates the development of novel synthetic routes to 7-Chlorobenzofuran-2-carboxylic acid that are both innovative and atom-economical. Current synthetic strategies, while effective, often rely on multi-step processes that may generate significant waste. Future research should pivot towards greener alternatives that maximize the incorporation of all reactant atoms into the final product.

Furthermore, the exploration of photocatalysis and flow chemistry presents exciting opportunities. nih.govthieme-connect.comdurham.ac.uk Visible-light-mediated reactions can offer mild and selective transformations, potentially reducing the energy requirements and byproducts associated with traditional thermal methods. nih.govthieme-connect.com Continuous-flow synthesis, on the other hand, allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. durham.ac.uk The integration of these technologies could lead to highly efficient and sustainable manufacturing processes for this compound and its derivatives.

A comparative look at potential atom-economical approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Activation | Fewer synthetic steps, reduced waste, use of simpler starting materials. nih.govchemrxiv.org | Development of robust catalysts for selective C-H functionalization on chloro-substituted aromatics. |

| Photocatalysis | Mild reaction conditions, high selectivity, use of sustainable energy sources. nih.govthieme-connect.com | Design of efficient photocatalysts for the key bond-forming reactions in the synthesis of the benzofuran (B130515) core. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions, and potential for automation. durham.ac.uk | Optimization of flow reactor design and reaction parameters for the continuous production of this compound. |

Exploration of Uncharted Reactivity and Selectivity in Chemical Transformations

The inherent reactivity of this compound, endowed by its carboxylic acid functionality and the chloro-substituent on the benzene (B151609) ring, remains a fertile ground for investigation. Future research should aim to uncover and control its reactivity in a variety of chemical transformations, leading to the synthesis of novel and complex molecular architectures.

A key area of interest lies in the selective functionalization of the benzofuran scaffold. The chlorine atom at the 7-position and the various protons on the aromatic and furan (B31954) rings offer multiple sites for modification. Investigating cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, at the C-7 position could provide access to a wide array of derivatives with tailored electronic and steric properties. acs.orgnih.govnii.ac.jp Understanding the directing effects of the existing substituents will be crucial for achieving high regioselectivity.

Moreover, the derivatization of the carboxylic acid group opens up another dimension of chemical space. nih.govthermofisher.comresearchgate.net Exploration of amidation, esterification, and other transformations will not only allow for the synthesis of diverse compound libraries but also enable the introduction of functional groups that can modulate the molecule's physical and chemical properties. nih.govchemrxiv.org The development of selective methods to functionalize one part of the molecule while leaving others intact will be a significant challenge and a rewarding area of research.

| Transformation Type | Potential Outcomes | Research Challenges |

| Cross-Coupling Reactions | Access to a diverse range of 7-aryl, 7-alkenyl, and 7-alkynyl derivatives. acs.orgnih.govnii.ac.jp | Achieving high selectivity and yield in the presence of other reactive sites on the molecule. |

| Carboxylic Acid Derivatization | Creation of amides, esters, and other functional groups for property modulation and further functionalization. nih.govthermofisher.comresearchgate.net | Developing mild and selective derivatization methods that are compatible with the benzofuran core. |

| Selective Halogen Dance Reactions | Migration of the chlorine atom to other positions on the aromatic ring, leading to isomeric scaffolds. | Controlling the regioselectivity of the halogen migration. |

Advanced Computational Modeling for Predictive Material Design

The integration of advanced computational modeling techniques offers a powerful tool for accelerating the discovery and design of novel materials based on the this compound scaffold. By simulating molecular properties and predicting their behavior, computational chemistry can guide experimental efforts, saving time and resources.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.govresearchgate.net Such calculations can help in understanding the impact of substituents on the molecule's frontier molecular orbitals, which in turn governs its reactivity and electronic properties. researchgate.netnih.gov This knowledge can be leveraged to design molecules with specific absorption and emission characteristics for applications in organic electronics.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of a series of related compounds. researchgate.net By correlating structural features with observed activities or properties, these models can be used to virtually screen large libraries of potential derivatives, identifying the most promising candidates for synthesis and experimental testing. For instance, predictive models could be built to forecast the potential of this compound derivatives as building blocks for polymers with desirable thermal or mechanical properties. researchgate.net

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. researchgate.netnih.govresearchgate.net | HOMO-LUMO gap, charge distribution, spectroscopic properties, reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Investigation of conformational dynamics and intermolecular interactions. | Polymer chain packing, solvent effects, binding affinities. |

| QSAR/QSPR Modeling | Prediction of biological activity or physical properties. researchgate.net | Antimicrobial activity, thermal stability of polymers, solubility. |

Integration with High-Throughput Experimentation for Accelerated Discovery

To fully capitalize on the synthetic and derivatization possibilities of this compound, its integration with high-throughput experimentation (HTE) platforms is essential. HTE allows for the rapid synthesis and screening of large libraries of compounds, dramatically accelerating the pace of discovery.

The development of automated synthesis platforms can enable the parallel synthesis of a multitude of this compound derivatives. By employing robotic liquid handlers and automated reaction workup and purification systems, researchers can efficiently explore a vast chemical space. This approach is particularly well-suited for optimizing reaction conditions for the novel synthetic pathways discussed in section 8.1.

Coupling automated synthesis with high-throughput screening (HTS) will create a powerful discovery engine. Whether the goal is to identify new materials with specific optical properties, catalysts with enhanced activity, or molecules with desired biological profiles, HTS can rapidly assess the performance of each compound in a library. The data generated from these screens can then be used to inform the design of subsequent libraries, creating a closed-loop discovery cycle. The establishment of a diverse library of this compound derivatives would be a valuable resource for screening campaigns across various scientific disciplines. nih.gov

| HTE Component | Role in Discovery | Potential Impact |

| Automated Synthesis | Rapid generation of diverse compound libraries based on the this compound scaffold. nih.gov | Accelerated exploration of chemical space and identification of structure-property relationships. |

| High-Throughput Screening | Parallel evaluation of the properties and activities of synthesized derivatives. | Faster identification of lead compounds for materials science, catalysis, or medicinal chemistry applications. |

| Data Analysis and Informatics | Management and interpretation of large datasets generated from HTE. | Data-driven design of next-generation molecules with improved performance. |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile building block for the creation of novel and valuable materials and molecules.

Q & A

Q. What are the common synthetic routes for 7-chlorobenzofuran-2-carboxylic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer: A typical approach involves coupling chlorinated benzofuran precursors with carboxylic acid groups. For example, methyl ester intermediates (e.g., methyl ester 71 in ) can undergo hydrolysis under acidic or basic conditions. Key reagents include boronic acids (e.g., 5-carboxy-2-chlorophenylboronic acid in ) for Suzuki-Miyaura cross-coupling, which requires catalysts like palladium and bases such as Na₂CO₃. Reaction temperatures (e.g., 50°C in ) and purification via column chromatography (e.g., PE/EA 35:1 v/v) significantly affect yield . Recrystallization via solvent diffusion improves purity .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer: Purity is validated using HPLC (≥98% purity thresholds, as in ) and spectroscopic techniques. For example, H NMR and C NMR (e.g., in ) identify structural integrity by matching peaks to theoretical predictions. Discrepancies in spectral data (e.g., shifts due to substituent effects) must be resolved through repeated recrystallization or alternative solvents . Safety protocols, such as avoiding inhalation ( ), are critical during handling.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer:

- Spectroscopy : IR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹), H/C NMR for substituent positions, and MS for molecular ion validation (e.g., ).

- Chromatography : Reverse-phase HPLC (C18 columns) with UV detection at 254 nm for purity assessment ().

- Elemental Analysis : Confirms empirical formulas (e.g., C₉H₅ClO₃ for this compound) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound derivatives?